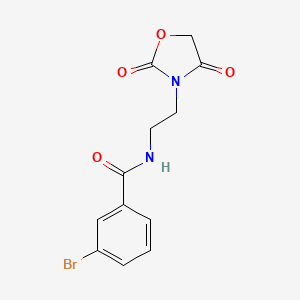
3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BIX-01294 and is a histone methyltransferase inhibitor.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves the inhibition of histone methyltransferases, specifically G9a and GLP. Histone methyltransferases catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to histone proteins, which results in the methylation of histone lysine residues. Methylation of histones can lead to changes in chromatin structure and gene expression. Inhibition of histone methyltransferases by this compound results in a decrease in histone methylation, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of histone methyltransferases by this compound leads to a decrease in histone methylation, which can result in changes in gene expression. This has been shown to have several effects on cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, this compound has been shown to have anti-tumor activity in several cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide in lab experiments is its well-established synthesis method. This compound has been synthesized and characterized in many studies, which makes it readily available for use in further research. In addition, the inhibition of histone methyltransferases by this compound has been well-documented, which makes it a useful tool for studying epigenetic regulation.
One of the limitations of using this compound in lab experiments is its specificity. This compound inhibits G9a and GLP, which are histone methyltransferases, but it may also have off-target effects. Therefore, it is important to use appropriate controls and to interpret the results of experiments with caution.
Future Directions
There are several future directions for research on 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. The anti-tumor activity of this compound has been demonstrated in several cancer cell lines, and further studies could explore its efficacy in animal models and in clinical trials.
Another future direction is to investigate the specificity of this compound for G9a and GLP. Although it has been shown to inhibit these histone methyltransferases, it may also have off-target effects. Further studies could explore the specificity of this compound and its potential for targeting other epigenetic regulators.
Conclusion:
This compound is a well-studied compound that has potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action as a histone methyltransferase inhibitor has been extensively studied. This compound has been shown to have anti-tumor activity in several cancer cell lines and has potential as a therapeutic agent for cancer treatment. Further research is needed to explore its specificity and potential for targeting other epigenetic regulators.
Synthesis Methods
The synthesis of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves several steps. The starting material is 2,4-dioxooxazolidine, which is reacted with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 4-aminobenzamide to form the final product, this compound. The synthesis method of this compound has been well-established and has been used in many scientific studies.
Scientific Research Applications
3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has been widely studied for its potential applications in scientific research. This compound is a histone methyltransferase inhibitor and has been shown to inhibit the activity of G9a and GLP, which are histone methyltransferases. Histone methyltransferases play a critical role in epigenetic regulation, and their dysregulation has been implicated in many diseases, including cancer. Therefore, the inhibition of histone methyltransferases has emerged as a promising therapeutic strategy for cancer treatment.
properties
IUPAC Name |
3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHRHUYQWKFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2624675.png)
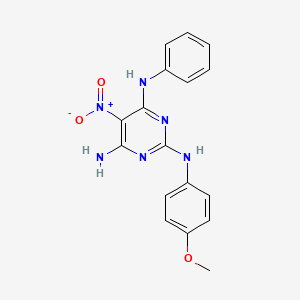

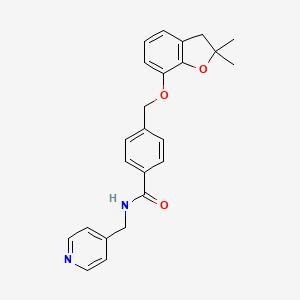

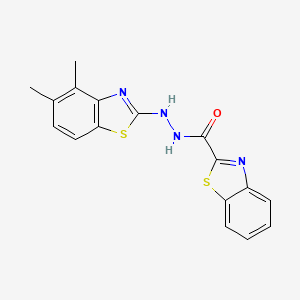


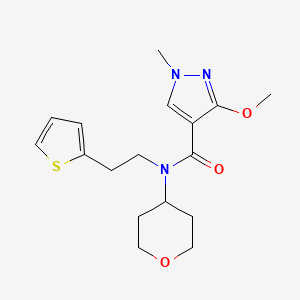
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)

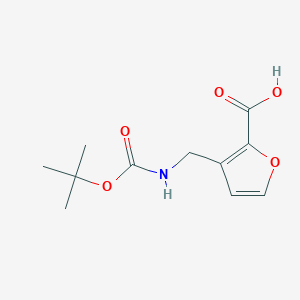
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)
